molecular formula C12H17NO B7514726 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide

Cat. No. B7514726
M. Wt: 191.27 g/mol
InChI Key: NWFJOYDRVIHFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide, also known as Bicuculline, is a potent antagonist of the GABA-A receptor. It is a bicyclic compound that has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system.

Mechanism of Action

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal activity and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects:
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been shown to increase neuronal activity and to induce seizures in animal models. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been used to study the effects of GABA-A receptor antagonists on synaptic plasticity and to investigate the mechanisms of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in the central nervous system. However, its potency and selectivity can also make it difficult to work with, as small changes in concentration can have significant effects on neuronal activity. Additionally, 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has a short half-life and is rapidly metabolized, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide. One area of interest is the development of more selective GABA-A receptor antagonists, which could be used to study the role of specific receptor subtypes in the central nervous system. Another area of interest is the investigation of the effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide on other neurotransmitter systems, such as the glutamatergic system. Finally, 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide could be used in combination with other drugs to investigate their interactions and potential therapeutic applications.

Synthesis Methods

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide can be synthesized using a variety of methods. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the adduct, which is then reacted with propargylamine to form the desired compound. Another method involves the reaction of 2,3-dihydrofuran with maleic anhydride to form the adduct, which is then reacted with propargylamine to form 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on neuronal activity and to study the mechanisms of epilepsy and other neurological disorders. 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has also been used to study the effects of alcohol and other drugs on GABA-A receptors.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-13-12(14)8-11-7-9-3-4-10(11)6-9/h1,9-11H,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJOYDRVIHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide

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